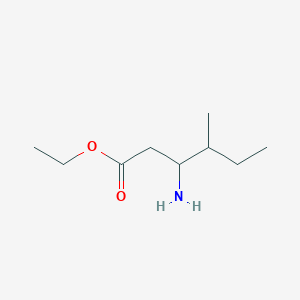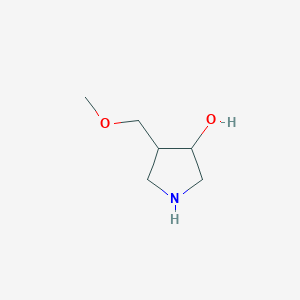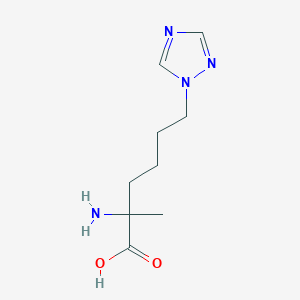
Ethyl 3-amino-4-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-methylhexanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of hexanoic acid, featuring an amino group and a methyl group on the hexanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-4-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-4-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-4-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-methylpentanoate: Differing by one carbon in the chain length, affecting its physical and chemical properties.
Ethyl 3-amino-4-methylbutanoate: Shorter chain length, leading to different reactivity and applications.
Ethyl 3-amino-4-methylheptanoate: Longer chain length, influencing its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
ethyl 3-amino-4-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-7(3)8(10)6-9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
LUTAMXNSAWPXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)

![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)






![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)


![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)
